molecular formula C10H9BrN2O2 B1328592 Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 957103-97-8

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B1328592
CAS RN: 957103-97-8
M. Wt: 269.09 g/mol
InChI Key: ADCJRWHNVNKULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound. It is characterized by the presence of an imidazo ring fused to a pyridine ring, with a bromine atom and an ethyl ester group attached to the core structure. This compound is of interest due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of related ethyl imidazo[1,2-a]pyridine carboxylates involves various strategies. For instance, ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates were synthesized and evaluated for their anti-hepatitis B virus activity, indicating the potential for synthesizing bioactive derivatives of imidazo[1,2-a]pyridine . Another approach involved the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives to yield ethyl iminothiazolopyridine-4-carboxylates . Additionally, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate was synthesized from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate through esterification and bromination, demonstrating the versatility of bromination reactions in the synthesis of brominated heterocycles .

Molecular Structure Analysis

The molecular structure of ethyl imidazo[1,2-a]pyridine derivatives can be elucidated using spectroscopic methods and confirmed by elemental analysis. For example, the structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was determined using density functional theory (DFT) and compared with x-ray diffraction values, showing consistency between the calculated and experimental structures . This suggests that similar methods could be applied to determine the structure of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Chemical Reactions Analysis

Ethyl imidazo[1,2-a]pyridine carboxylates can undergo various chemical reactions. For instance, ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were prepared by reacting ethyl 2-chloroacetoacetate with 2-aminopyrimidines, followed by alkaline hydrolysis to yield the corresponding carboxylic acids . Similarly, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its ethyl ester were prepared via cyclization with bromopyruvic acid, demonstrating the reactivity of the imidazo[1,2-a]pyridine nucleus towards cyclization and functionalization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl imidazo[1,2-a]pyridine carboxylates are influenced by their molecular structure. The presence of substituents such as bromine atoms and ethyl ester groups can affect the compound's reactivity, solubility, and stability. The DFT study of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate revealed insights into the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the chemical behavior of these compounds . These properties are crucial for the development of new compounds with desired biological activities and for optimizing their synthesis.

Scientific Research Applications

Anti-Hepatitis B Virus Activity

Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. These compounds have shown high effectiveness in inhibiting the replication of HBV DNA, with IC50 values ranging from 1.3 to 9.1 µM (Chen et al., 2011).

Pharmaceutical Synthesis via Suzuki–Miyaura Borylation

The Suzuki–Miyaura borylation reaction, a key method in pharmaceutical synthesis, has been used to prepare various active agents, including ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate derivatives. These derivatives have potential applications in anti-cancer and anti-TB (tuberculosis) treatments (Sanghavi et al., 2022).

Synthesis of Amide Derivatives

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate and its derivatives have been synthesized for coupling with various amino acid derivatives. This process has resulted in the production of amides with potential biological activity (Stanovnik et al., 2008).

Synthesis of Polychlorinated Imidazo[1,2-α]Pyridines

Polychlorinated imidazo[1,2-α]pyridines, synthesized as analogs of chlorinated benzimidazoles, have been explored for potential applications. This synthesis involves the condensation of ethyl bromoacetate and chlorinated 2-aminopyridines (Gudmundsson et al., 1997).

Antimicrobial and Antioxidant Activities

Imidazo[1,2-a]pyridines festooned with pyridine, thiazole, or pyrazole moieties have been synthesized and shown to possess significant antibacterial activities. This includes 6,8-dichloro-imidazo[1,2-a]pyridine derivatives which have been evaluated for their efficacy against model bacteria (Althagafi & Abdel‐Latif, 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, and precautionary statements include P271;P261;P280 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCJRWHNVNKULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 6-amino-5-bromonicotinate (5.0 g, 20.4 mmol) in N,N-dimethylformamide (204 mL) were added bromoacetaldehyde dimethylacetal (3.45 g, 20.4 mmol) and p-toluenesulfonic acid (0.53 g, 3.1 mmol). The mixture was heated to 90° C. After 18 h, additional bromoacetaldehyde dimethylacetal (3.45 g, 20.4 mmol) and 4A° molecular sieves were added. The mixture was stirred at 90° C. for another 24 h. The mixture was warmed to ambient temperature and aqueous LiCl (3.0 M) was added. The mixture was extracted with ethyl acetate (3×). The combined organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated. There was still some DMF in the crude product. Water was added and the mixture was extracted with t-butyl methyl ether, washed with brine, dried over sodium sulfate, filtered and concentrated. The mixture was carried on to the next step: LC-MS [M]=269.0.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
204 mL
Type
solvent
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.